molecular formula C15H14O3 B12105476 7-Methoxy-8-(3-methylbuta-1,3-dien-1-yl)-2H-chromen-2-one

7-Methoxy-8-(3-methylbuta-1,3-dien-1-yl)-2H-chromen-2-one

Cat. No.: B12105476
M. Wt: 242.27 g/mol
InChI Key: PJCYDTKNZVGNGP-QPJJXVBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Dehydroosthol can be synthesized through several methods. One common approach involves the extraction from the leaves of Murraya exotica using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified and characterized using techniques such as chromatography and spectroscopy.

Industrial Production Methods: Industrial production of cis-Dehydroosthol typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it, followed by solvent extraction and purification. The purified compound is then formulated into various products for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: cis-Dehydroosthol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as methoxy and prenyl groups in its structure .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize cis-Dehydroosthol.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Comparison with Similar Compounds

  • Osthol (CAS#484-12-8)
  • Murraol (CAS#109741-38-0)
  • Meranzin (CAS#23971-42-8)
  • Casegravol (CAS#74474-76-3)
  • Auraptenol (CAS#1221-43-8)

These compounds share similar structural features but differ in their functional groups and biological activities.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

7-methoxy-8-[(1E)-3-methylbuta-1,3-dienyl]chromen-2-one

InChI

InChI=1S/C15H14O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-9H,1H2,2-3H3/b7-4+

InChI Key

PJCYDTKNZVGNGP-QPJJXVBHSA-N

Isomeric SMILES

CC(=C)/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC

Canonical SMILES

CC(=C)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC

Origin of Product

United States

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